3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
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Overview
Description
3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.
Introduction of the morpholine moiety: This step involves the reaction of the spirocyclic intermediate with a phenyl-substituted morpholine derivative, often under nucleophilic substitution conditions.
Oxidation and final modifications: The final steps may include oxidation reactions to introduce the oxo groups and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl and morpholine moieties can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can enhance binding affinity and selectivity, potentially leading to more effective and targeted therapies.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.
Morpholine derivatives: Compounds such as 2-phenylmorpholine and its derivatives share structural similarities.
Uniqueness
3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its combination of a spirocyclic core with a phenyl-substituted morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23N3O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C19H23N3O4/c23-16(13-22-17(24)19(20-18(22)25)8-4-5-9-19)21-10-11-26-15(12-21)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,20,25) |
InChI Key |
NFGLYNHJRQOVJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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